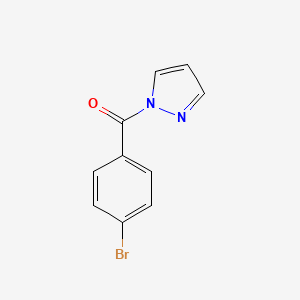
1-(4-bromobenzoyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromobenzoyl)-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives that have shown promising results in various biological activities.
作用機序
The mechanism of action of 1-(4-bromobenzoyl)-1H-pyrazole is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins involved in inflammation and tumor growth. Additionally, it has been reported to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-(4-bromobenzoyl)-1H-pyrazole has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which may contribute to its anti-inflammatory activity. Moreover, it has been reported to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity. Additionally, it has been reported to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
実験室実験の利点と制限
One of the major advantages of using 1-(4-bromobenzoyl)-1H-pyrazole in lab experiments is its high purity and stability. Moreover, it has been reported to exhibit potent biological activity at low concentrations, which makes it an ideal candidate for drug development. However, one of the major limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical trials.
将来の方向性
There are several future directions for the research of 1-(4-bromobenzoyl)-1H-pyrazole. One of the major directions is to evaluate its potential use in the treatment of Alzheimer's disease and other neurological disorders. Moreover, its potential use as an anti-cancer agent needs to be further explored. Additionally, its potential use in the treatment of bacterial and fungal infections needs to be evaluated. Furthermore, the development of novel synthetic methods for the preparation of this compound may lead to the discovery of new derivatives with improved biological activity.
Conclusion:
In conclusion, 1-(4-bromobenzoyl)-1H-pyrazole is a promising chemical compound that has shown potential therapeutic applications in various biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in drug development.
合成法
The synthesis of 1-(4-bromobenzoyl)-1H-pyrazole can be achieved through several methods. One of the most commonly used methods is the reaction of 4-bromobenzoylhydrazine with ethyl acetoacetate in the presence of a catalyst. Another method involves the reaction of 4-bromobenzoylhydrazine with 1,3-diketones in the presence of a base. Both methods have been reported to yield high purity of the compound.
科学的研究の応用
1-(4-bromobenzoyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, anti-bacterial, and anti-fungal activities. Moreover, it has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
特性
IUPAC Name |
(4-bromophenyl)-pyrazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQPPZCKBOAAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromophenyl)(1H-pyrazol-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5853398.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5853411.png)


![N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5853436.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5853439.png)


![N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5853453.png)
![4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5853458.png)

![N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5853491.png)
